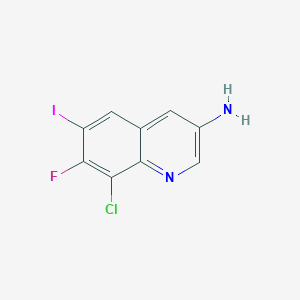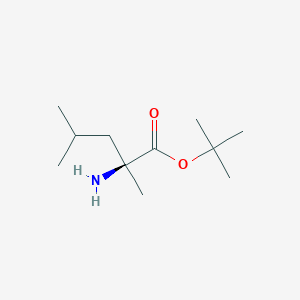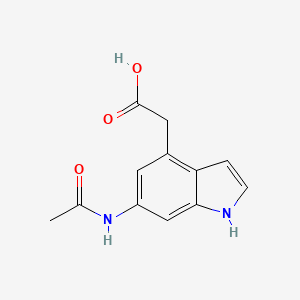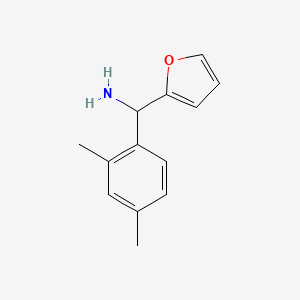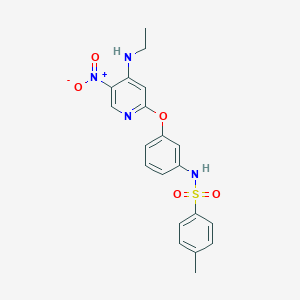![molecular formula C27H18BrN3 B12820882 2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)
2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine is a complex organic compound featuring a triazine ring substituted with biphenyl, bromophenyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a biphenyl derivative, followed by bromination and subsequent cyclization with triazine precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The triazine ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl rings .
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structural features.
Chemical Research: Utilized as a precursor in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dibromobiphenyl: Similar in structure but with two bromine atoms on the biphenyl ring.
3-(3-Bromophenyl)propionic acid: Contains a bromophenyl group but differs in the overall structure and functional groups
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine is unique due to its combination of biphenyl, bromophenyl, and triazine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C27H18BrN3 |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H18BrN3/c28-24-13-7-12-23(18-24)27-30-25(21-10-5-2-6-11-21)29-26(31-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H |
Clave InChI |
ZKSQIXNEFHHQBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol](/img/structure/B12820802.png)
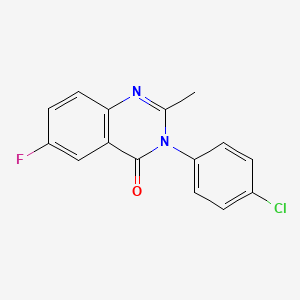
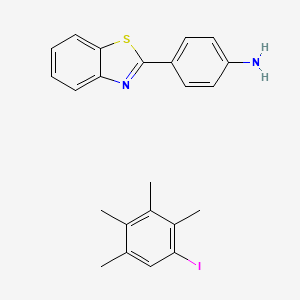
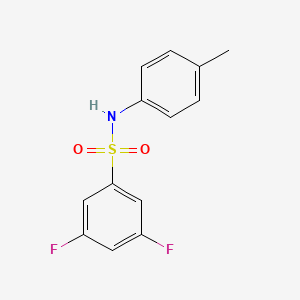
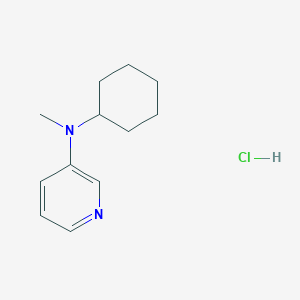
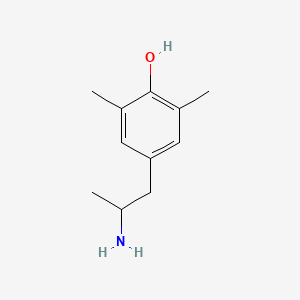
![4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)

